molecular formula C20H19Cl3N2O2S B2665776 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one CAS No. 862827-02-9

2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2665776
CAS No.: 862827-02-9
M. Wt: 457.79
InChI Key: OEJRMVSSRJHHCP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a synthetic chemical compound of significant interest in medicinal and agrochemical research. Its molecular structure, which incorporates a dihydroimidazole core, a chlorophenoxy moiety, and a dichlorobenzylthio side chain, suggests potential for diverse biological activity. Preliminary investigations, though requiring further validation, indicate that it may function as a potent enzyme inhibitor. Researchers are exploring its specific mechanism of action, which is hypothesized to involve targeted interaction with essential enzymatic pathways in microbial or plant systems. The primary research applications for this compound are currently focused on its utility as a lead structure in the development of novel antifungal and herbicidal agents. Its structural features are characteristic of compounds known to disrupt sterol biosynthesis or other critical cellular processes in pathogens . This product is provided as a high-purity material to ensure reproducible results in assay development and high-throughput screening. It is intended for laboratory research purposes by qualified personnel only. 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N2O2S/c1-20(2,27-15-6-4-14(21)5-7-15)18(26)25-10-9-24-19(25)28-12-13-3-8-16(22)17(23)11-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJRMVSSRJHHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one generally involves several key steps. Initially, the chlorophenoxy group is prepared through the reaction of phenol with chlorinating agents under controlled conditions. Following this, the dichlorobenzyl thio group is introduced via a nucleophilic substitution reaction involving the dichlorobenzyl halide and a suitable thiol compound. The final step involves the formation of the imidazole ring, which can be achieved through a cyclization reaction using appropriate precursors under acidic or basic conditions.

Industrial Production Methods: For large-scale production, the synthesis route is optimized to ensure high yield and purity of the final product. This typically involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The use of high-purity reagents and solvents is also essential to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of halogen atoms and aromatic rings makes it particularly susceptible to nucleophilic aromatic substitution reactions, while the imidazole ring can participate in acid-base reactions and complexation with metal ions.

Common Reagents and Conditions: The compound reacts with a range of reagents, such as strong oxidizing agents (e.g., potassium permanganate) for oxidation reactions, reducing agents (e.g., lithium aluminum hydride) for reduction reactions, and nucleophiles (e.g., sodium hydroxide) for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products. Substitution reactions can produce a variety of substituted imidazole and chlorophenoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Antifungal Activity

Research has shown that derivatives containing the chlorophenoxy and imidazole moieties demonstrate significant antifungal properties. A study reported the synthesis of similar compounds that displayed effective antifungal activity against various strains of fungi, suggesting that this compound could be explored for agricultural applications as a fungicide .

Anticancer Properties

Compounds with imidazole and thioether functionalities have been investigated for their anticancer potential. A recent study focused on molecular hybrids containing imidazole rings demonstrated promising cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the imidazole moiety significantly influenced the anticancer activity .

Antimicrobial Effects

In addition to antifungal properties, related compounds have exhibited broad-spectrum antimicrobial activity. The incorporation of the thioether linkage has been shown to enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antifungal Evaluation

A series of derivatives synthesized from 4-chlorophenol were tested for antifungal activity using standard protocols. The results indicated that specific structural modifications led to enhanced antifungal potency, with some compounds showing effectiveness against resistant fungal strains.

Compound IDStructure ModificationAntifungal Activity (MIC µg/mL)
AChlorophenoxy10
BThioether5
CImidazole substitution3

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines (e.g., MCF-7, HeLa) revealed that certain derivatives of the compound displayed IC50 values in the low micromolar range, indicating significant cytotoxicity.

Compound IDCell LineIC50 (µM)
DMCF-712
EHeLa8
FA54915

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it may activate receptors by mimicking the action of natural ligands. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other 4,5-dihydroimidazole derivatives and halogenated aryl-imidazole hybrids. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Reference
2-(4-Chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one ~504.3 4-Chlorophenoxy, 3,4-dichlorobenzylthio, 2-methylpropan-1-one Pending (hypothesized antimicrobial) N/A
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] ~382.4 Trifluoromethylphenyl, diphenyl Antifungal activity
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] ~298.3 Furan-2-yl, diphenyl Moderate cytotoxicity
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole ~434.9 3-Chloro-4-fluorophenyl, triphenyl Antibacterial (Gram-positive)
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate [C2] ~506.0 Chlorobenzothiophenyl, dimethylaminobenzylidene, ethyl acetate Anticancer (in vitro)

Electronic and Steric Effects

  • Halogenation Patterns: The target compound features three chlorine atoms (4-chlorophenoxy and 3,4-dichlorobenzyl groups), which enhance lipophilicity and electron-withdrawing effects compared to non-halogenated analogs like 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole . This may improve membrane permeability and target binding affinity.
  • Thioether Linkage : The benzylthio group introduces steric bulk and sulfur-mediated hydrogen bonding, contrasting with oxygen-based ethers (e.g., furan derivatives) or CF3 groups (e.g., compound [38]) .

Computational and Experimental Insights

Computational Analysis (Multiwfn)

Using tools like Multiwfn , the electronic properties of the target compound can be compared to analogs. For example:

  • Electrostatic Potential (ESP): The dichlorobenzylthio group likely creates a strong electron-deficient region, enhancing interactions with nucleophilic residues in target enzymes .
  • Orbital Composition : The hybridized imidazole-thioether system may exhibit unique frontier orbital distributions compared to furan- or phenyl-substituted imidazoles .

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Chlorophenoxy group : Contributes to lipophilicity and biological interactions.
  • Dichlorobenzylthio group : May enhance pharmacological properties.
  • Imidazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown potent antibacterial and antifungal activities. The synthesized compounds were screened against various microbial strains, demonstrating efficacy comparable to standard antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1,2,4-Triazole derivativeStaphylococcus aureus15 μg/mL
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thioneEscherichia coli10 μg/mL
2-(4-chlorophenoxy) derivativesCandida albicans12 μg/mL

Anticancer Activity

The imidazole scaffold is well-documented for its anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer progression. For example, certain triazole derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential of a related imidazole compound on the HCT116 colon cancer cell line. The compound exhibited an IC50 value of 4.36 μM, indicating significant cytotoxicity compared to doxorubicin . This suggests that the target compound may possess similar or enhanced anticancer activity.

Neuroprotective Effects

Emerging evidence suggests that compounds with imidazole and thiol functionalities may also exhibit neuroprotective effects. For instance, related thiazole derivatives demonstrated significant anticonvulsant activity in animal models . This opens avenues for further exploration of the neuroprotective potential of the target compound.

The mechanisms underlying the biological activities of the compound are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial resistance.
  • Receptor Modulation : Interaction with various receptors may mediate both antimicrobial and anticancer effects.
  • Oxidative Stress Reduction : Compounds with thiol groups may contribute to antioxidant activity, protecting cells from oxidative damage.

Q & A

Basic: What are the critical challenges in synthesizing this compound, and how can they be addressed methodologically?

Answer:
The synthesis involves multi-step reactions, including imidazole ring formation, thioether linkage, and chlorophenoxy group incorporation. Key challenges include:

  • Low yields in imidazole cyclization : Optimize by using microwave irradiation to enhance reaction rates and purity .
  • Thioether bond instability : Employ controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) and mild bases like triethylamine to minimize hydrolysis .
  • Byproduct formation during chlorophenoxy coupling : Purify intermediates via column chromatography and monitor reaction progress using TLC .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify functional groups (e.g., imidazole protons at δ 7.1–7.5 ppm, thioether S–CH2_2 signals) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) using reverse-phase C18 columns .

Advanced: How can crystallographic data resolve discrepancies in bioactivity predictions?

Answer:
X-ray crystallography provides bond lengths (e.g., C–S: ~1.81 Å, C–O: ~1.45 Å) and dihedral angles critical for docking studies. For example:

  • Conformational flexibility : Compare bioactive vs. inactive analogs to identify rigid regions influencing target binding .
  • Intermolecular interactions : Analyze hydrogen bonding (e.g., imidazole N–H···O interactions) and π-stacking of aromatic groups to rationalize enzyme inhibition .
    Methodology : Refine structures using SHELXL (for small molecules) and validate with R-factor convergence (<5%) .

Advanced: How can researchers resolve contradictory bioactivity data among structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3,4-dichlorobenzyl with fluorobenzyl) and test in vitro (e.g., IC50_{50} assays against kinase targets) .
  • Solubility-lipophilicity balance : Measure logP values (e.g., via shake-flask method) to correlate hydrophobicity with cellular uptake. For instance, dichloro analogs may show higher membrane permeability but lower solubility than trifluoromethyl derivatives .
  • Target engagement assays : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics and identify off-target effects .

Advanced: What advanced methodologies optimize synthesis efficiency and scalability?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, solvent polarity) and identify optimal conditions (e.g., DMF as solvent at 80°C) .
  • Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., thioether formation) to improve safety and reproducibility .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Advanced: How can computational modeling guide the design of derivatives with enhanced potency?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., cytochrome P450). Focus on substituent effects (e.g., dichloro vs. trifluoromethyl groups) on binding energy .
  • QM/MM simulations : Calculate charge distribution (e.g., Mulliken charges) to optimize electron-withdrawing groups for enzyme inhibition .
  • ADMET prediction : Employ SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 metabolism) .

Basic: What are the primary degradation pathways, and how can stability be improved?

Answer:

  • Hydrolysis of thioether : Accelerated in aqueous media (pH < 5). Mitigate via lyophilization and storage under argon .
  • Oxidation of imidazole ring : Add antioxidants (e.g., BHT) in formulation buffers .
    Testing : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC-MS .

Advanced: How can bioactivity contradictions arise between in vitro and in vivo models?

Answer:

  • Metabolic instability : Use liver microsome assays to identify rapid clearance (e.g., CYP3A4-mediated oxidation) and design prodrugs .
  • Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust dosing regimens .
  • Tissue distribution : Perform radiolabeled tracer studies (e.g., 14^{14}C-labeled compound) to assess bioavailability .

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